molecular formula C20H24N2O7S B2728564 Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate CAS No. 681841-29-2

Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate

Cat. No.: B2728564
CAS No.: 681841-29-2
M. Wt: 436.48
InChI Key: FACHAKSWPLDFJU-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a sulfonamide group, a nitrophenyl group, and an ester functional group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate typically involves multiple steps:

  • Formation of the Sulfonamide Intermediate

      Starting Materials: 4-methoxy-2,5-dimethylbenzenesulfonyl chloride and an appropriate amine.

      Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

  • Coupling with the Nitrobenzene Derivative

      Starting Materials: The sulfonamide intermediate and 3-nitrobenzaldehyde.

      Reaction Conditions: This step often involves a condensation reaction using a catalyst such as piperidine under reflux conditions in ethanol.

  • Esterification

      Starting Materials: The resulting product from the previous step and ethyl bromoacetate.

      Reaction Conditions: The esterification is typically performed in the presence of a base like potassium carbonate in an aprotic solvent such as acetone.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the methoxy group to a carboxylic acid or the nitro group to a nitroso or amino group.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

      Conditions: Conducted under anhydrous conditions or in the presence of a solvent like ethanol.

      Products: Reduction of the nitro group to an amine.

  • Substitution

      Reagents: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

      Conditions: Typically performed in polar aprotic solvents such as dimethylformamide.

      Products: Substitution at the aromatic ring or the ester group.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potentially used in catalytic processes due to its functional groups.

Biology

    Enzyme Inhibition: The sulfonamide group can mimic natural substrates of certain enzymes, making it useful in studying enzyme mechanisms.

    Drug Development: Potential lead compound for designing new pharmaceuticals targeting specific biological pathways.

Medicine

    Antimicrobial Agents: The sulfonamide group is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.

    Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs due to its structural similarity to known anti-inflammatory compounds.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: Potential use in the synthesis of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate depends on its application:

    Enzyme Inhibition: The sulfonamide group can bind to the active site of enzymes, inhibiting their activity by mimicking the natural substrate.

    Receptor Binding: The compound may interact with specific receptors in biological systems, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methoxybenzenesulfonamido)-3-(3-nitrophenyl)propanoate: Lacks the dimethyl groups, potentially altering its reactivity and biological activity.

    Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-phenylpropanoate: Lacks the nitro group, which may affect its chemical and biological properties.

    Ethyl 3-(benzenesulfonamido)-3-(3-nitrophenyl)propanoate: Lacks the methoxy and dimethyl groups, leading to different reactivity and applications.

Uniqueness

Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-donating (methoxy, dimethyl) and electron-withdrawing (nitro) groups allows for a wide range of chemical transformations and applications.

Properties

IUPAC Name

ethyl 3-[(4-methoxy-2,5-dimethylphenyl)sulfonylamino]-3-(3-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O7S/c1-5-29-20(23)12-17(15-7-6-8-16(11-15)22(24)25)21-30(26,27)19-10-13(2)18(28-4)9-14(19)3/h6-11,17,21H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACHAKSWPLDFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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